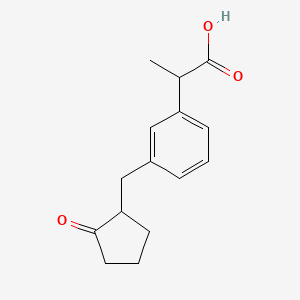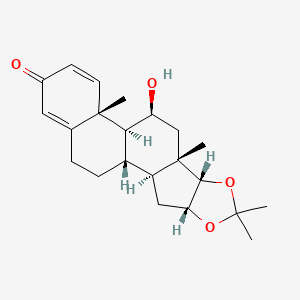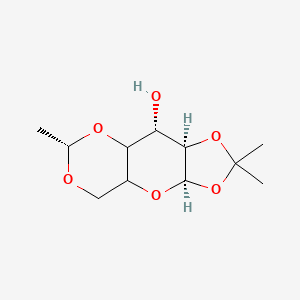
(S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose is a complex organic compound with a unique structure that includes multiple protective groups
Vorbereitungsmethoden
The synthesis of (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose typically involves the protection of the hydroxyl groups of D-galactopyranose. The synthetic route includes the formation of ethylidene and isopropylidene protective groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
(S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex carbohydrate derivatives.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose involves its interaction with specific molecular targets and pathways. The protective groups on the compound can influence its reactivity and interactions with other molecules, making it a valuable tool in studying carbohydrate chemistry and related fields.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other protected carbohydrates such as:
- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
- 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose These compounds share similar protective groups but differ in their specific structures and reactivity. The uniqueness of (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose lies in its specific combination of protective groups and its potential applications in various research fields.
Eigenschaften
Molekularformel |
C11H18O6 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-ol |
InChI |
InChI=1S/C11H18O6/c1-5-13-4-6-8(14-5)7(12)9-10(15-6)17-11(2,3)16-9/h5-10,12H,4H2,1-3H3/t5-,6?,7-,8?,9+,10+/m0/s1 |
InChI-Schlüssel |
BMBVBHLKIDCNMQ-ASNCOOAMSA-N |
Isomerische SMILES |
C[C@H]1OCC2C(O1)[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O |
Kanonische SMILES |
CC1OCC2C(O1)C(C3C(O2)OC(O3)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine](/img/structure/B15295184.png)
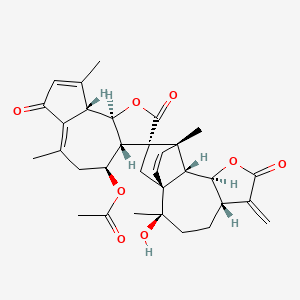
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
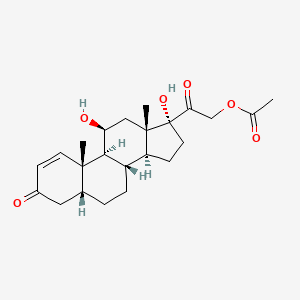
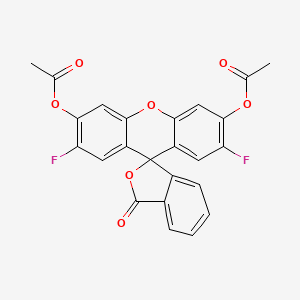
![1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B15295218.png)

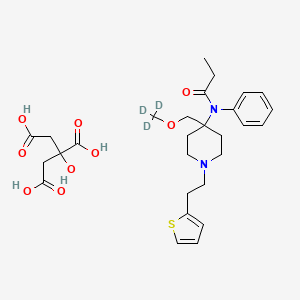
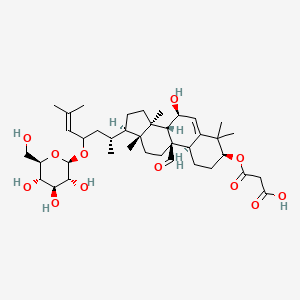
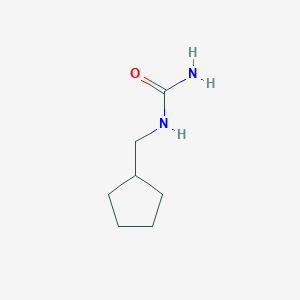
![N-[(E)-[4-[[2-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazol-4-yl]methoxy]-2-hydroxyphenyl]methylideneamino]-2-[4-[[3-[4-[(4-fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide](/img/structure/B15295238.png)
![(3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15295245.png)
